molecular formula C12H17NO B3152576 1-(2-Phenoxyethyl)pyrrolidine CAS No. 74-54-4

1-(2-Phenoxyethyl)pyrrolidine

Cat. No.: B3152576
CAS No.: 74-54-4
M. Wt: 191.27 g/mol
InChI Key: QVBDAOOBWSNSQC-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)pyrrolidine is an organic compound that belongs to the class of phenoxyalkylamines. It consists of a pyrrolidine ring attached to a phenoxyethyl group.

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or receptor . The exact mode of action would depend on the specific targets and the chemical structure of the compound.

Biochemical Pathways

Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, often as a result of their interaction with specific enzymes or receptors . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by various factors, including its chemical structure and the presence of functional groups .

Result of Action

Pyrrolidine derivatives have been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects would depend on the specific targets and the mode of action of the compound.

Action Environment

The action of a compound can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 1-(2-Phenoxyethyl)pyrrolidine is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization

Cellular Effects

Pyrrolidine derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenoxyethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Another method involves the reductive amination of 2-phenoxyacetaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

1-(2-Phenoxyethyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-(2-phenoxyethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBDAOOBWSNSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307212
Record name 1-(2-Phenoxyethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-54-4
Record name 1-(2-Phenoxyethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenoxyethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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